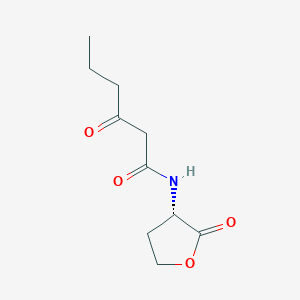

N-(3-Oxohexanoyl)-L-homoserine lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), a key signaling molecule in bacterial quorum sensing. This document details the enzymatic pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the core processes to support research and development in this field.

Introduction to 3-oxo-C6-HSL and Quorum Sensing

N-(3-Oxohexanoyl)-L-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by numerous Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1][2] At low cell densities, the basal expression of the enzyme responsible for its synthesis, a LuxI-type synthase, produces 3-oxo-C6-HSL at low levels. As the bacterial population grows, the extracellular concentration of 3-oxo-C6-HSL increases. Once a threshold concentration is reached, these molecules bind to their cognate LuxR-type transcriptional regulator proteins, leading to the activation or repression of target genes.[1] These regulated genes are often involved in processes critical for bacterial survival and virulence, such as biofilm formation, bioluminescence, and the production of virulence factors.[1][2] The central role of 3-oxo-C6-HSL in bacterial communication makes its biosynthetic pathway a prime target for the development of novel anti-infective therapies.

The Biosynthetic Pathway of 3-oxo-C6-HSL

The synthesis of 3-oxo-C6-HSL is catalyzed by a family of enzymes known as LuxI-type acyl-homoserine lactone synthases.[3][4] These enzymes utilize two primary substrates: S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxohexanoyl-ACP.[4][5]

The reaction proceeds in two main steps:

-

Acylation of SAM: The LuxI synthase catalyzes the formation of an amide bond between the 3-oxohexanoyl group from 3-oxohexanoyl-ACP and the α-amino group of SAM.[5]

-

Lactonization: This is followed by an intramolecular cyclization reaction, where the methionine portion of the acylated SAM is converted into a homoserine lactone ring. This step releases the final product, N-(3-Oxohexanoyl)-L-homoserine lactone, and 5'-methylthioadenosine (MTA) as a byproduct.[5]

Several LuxI homologs are known to synthesize 3-oxo-C6-HSL, including LuxI from Vibrio fischeri, EsaI from Pantoea stewartii, and RpaI.[6][7]

Quantitative Data

| Parameter | Value | Organism/Enzyme | Notes |

| Enzyme Kinetics | |||

| Turnover Number (kcat) | 1.1 mol 3-oxo-C6-HSL min⁻¹ mol⁻¹ LuxI | Vibrio fischeri / LuxI | This value gives an indication of the catalytic rate of the synthase.[8] |

| Ligand Binding | |||

| Dissociation Constant (Kd) | ~1.8 µM | Erwinia carotovora / CarR | This represents the affinity of the LuxR-type receptor, CarR, for 3-oxo-C6-HSL. |

| Effective Concentration | |||

| Gene Induction Threshold | ~100 nM | Vibrio fischeri / LuxR | The approximate concentration of 3-oxo-C6-HSL required for the formation of the LuxR-3OC6-HSL complex and subsequent gene activation in vitro.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-oxo-C6-HSL biosynthesis.

Purification of a His-tagged 3-oxo-C6-HSL Synthase (e.g., LuxI)

This protocol describes the purification of a recombinant, N-terminally His-tagged LuxI-type synthase expressed in E. coli.

Materials:

-

E. coli BL21(DE3) strain harboring the expression plasmid for the His-tagged synthase.

-

Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA Agarose resin.

-

Chromatography column.

Procedure:

-

Expression: Inoculate a 1 L culture of LB medium with the E. coli expression strain and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 3-4 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged synthase with 5 column volumes of Elution Buffer.

-

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column. Store the purified enzyme at -80°C.

Quantification of 3-oxo-C6-HSL using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the extraction and quantification of 3-oxo-C6-HSL from bacterial culture supernatants.

Materials:

-

Bacterial culture supernatant.

-

Ethyl acetate (acidified with 0.1% formic acid).

-

Methanol (LC-MS grade).

-

Water (LC-MS grade) with 0.1% formic acid.

-

Acetonitrile (LC-MS grade) with 0.1% formic acid.

-

3-oxo-C6-HSL standard.

-

Liquid chromatograph coupled to a mass spectrometer (LC-MS).

-

C18 reversed-phase column.

Procedure:

-

Extraction:

-

Centrifuge the bacterial culture to pellet the cells.

-

Transfer the supernatant to a fresh tube and acidify with formic acid to a final concentration of 0.1%.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

-

Sample Preparation: Reconstitute the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter.

-

LC-MS Analysis:

-

Inject the sample onto a C18 reversed-phase column.

-

Perform a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might be: 5-95% B over 20 minutes.

-

Set the mass spectrometer to operate in positive ion mode and monitor for the specific m/z transition of 3-oxo-C6-HSL (e.g., precursor ion [M+H]⁺ at m/z 214.1, and a characteristic product ion).

-

-

Quantification: Create a standard curve using known concentrations of the 3-oxo-C6-HSL standard. Quantify the amount of 3-oxo-C6-HSL in the sample by comparing its peak area to the standard curve.

Visualizations

Signaling Pathway of 3-oxo-C6-HSL in Quorum Sensing

Caption: Biosynthesis and signaling pathway of 3-oxo-C6-HSL.

Experimental Workflow for 3-oxo-C6-HSL Quantification

Caption: Workflow for quantifying 3-oxo-C6-HSL via LC-MS.

Conclusion

The biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone represents a fundamental process in bacterial communication and a validated target for antimicrobial drug development. This guide provides a foundational understanding of the biosynthetic pathway, summarizes key quantitative data, and offers detailed experimental protocols to aid researchers in this critical area of study. Further investigation into the specific kinetics of various 3-oxo-C6-HSL synthases will be crucial for the rational design of potent and specific inhibitors of quorum sensing.

References

- 1. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL or 3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing, a sophisticated cell-to-cell communication system.[1][2] This process enables bacteria to monitor their population density and synchronize the expression of specific genes, leading to coordinated behaviors.[1] First identified as the autoinducer for bioluminescence in the marine bacterium Vibrio fischeri, OOHL and its analogs, known as N-acyl-homoserine lactones (AHLs), have since been recognized as crucial regulators of diverse physiological processes in a wide range of Gram-negative bacteria.[1][3][4] These processes include the production of virulence factors, biofilm formation, and the synthesis of secondary metabolites like antibiotics.[1][5] Understanding the precise mechanism of action of OOHL is paramount for the development of novel therapeutic strategies that target bacterial communication to mitigate pathogenicity and combat antibiotic resistance.

The Canonical OOHL-Mediated Quorum Sensing Pathway

The fundamental mechanism of OOHL action revolves around its interaction with a cognate intracellular receptor, a transcriptional regulatory protein belonging to the LuxR family.[1][6] This interaction is concentration-dependent, ensuring that gene expression is triggered only when the bacterial population reaches a critical density.

At low cell densities, a basal level of OOHL is synthesized by a LuxI-family synthase.[1] This small, diffusible molecule can freely traverse the bacterial cell membrane.[1] As the bacterial population grows, the extracellular concentration of OOHL increases.[1] Once a threshold concentration is reached, OOHL diffuses back into the cells and binds to its cognate LuxR-type receptor.[1] This binding induces a conformational change in the LuxR protein, promoting its dimerization or multimerization and stabilizing the protein.[5][7] The activated LuxR-OOHL complex is then competent to bind to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes.[1][8] This binding event typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of the target genes.[6] This often includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal.[9]

Quantitative Aspects of OOHL-Receptor Interactions

The specificity and efficacy of the OOHL signaling system are determined by the quantitative parameters of the interaction between OOHL and its cognate LuxR-type receptor. These parameters, such as the dissociation constant (Kd) and the effective concentration for 50% response (EC50), vary between different bacterial species and their specific LuxR homologs.

| Parameter | Value | Receptor | Organism | Reference |

| Dissociation Constant (Kd) | 1.8 µM | CarR | Erwinia carotovora | [5] |

| Effective Equilibrium Constant | ~100 nM | LuxR | Vibrio fischeri | [6] |

| Concentration for enhanced resistance to trypsin | 25 µM | CarR | Erwinia carotovora | [5] |

| Concentration for high molecular weight complex formation | 73.3 µM | CarR | Erwinia carotovora | [5] |

Experimental Protocols for Studying the OOHL Mechanism of Action

A variety of experimental techniques are employed to investigate the mechanism of action of OOHL. These include methods to study the binding of the LuxR-OOHL complex to DNA, to quantify the activity of OOHL in inducing gene expression, and to identify the full spectrum of genes regulated by this signaling molecule.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a common technique to study the binding of proteins to DNA.[10] In the context of OOHL, it can be used to demonstrate the OOHL-dependent binding of a LuxR-type protein to its target lux box DNA sequence.

Detailed Methodology:

-

Preparation of Labeled DNA Probe:

-

Synthesize complementary oligonucleotides corresponding to the lux box sequence and its flanking regions.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin or a fluorescent dye).[4]

-

Purify the labeled probe to remove unincorporated nucleotides.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in a binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol):

-

Purified LuxR-type protein.

-

N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL) at a desired concentration (a control reaction without OOHL should be included).

-

A non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.[1]

-

-

Incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow the protein to bind to OOHL.

-

Add the labeled DNA probe to the reaction mixture.

-

Incubate for another 20-30 minutes at room temperature to allow the formation of the protein-DNA complex.[7]

-

-

Electrophoresis:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the proteins and DNA.[7]

-

Include a lane with the labeled probe only as a negative control.

-

-

Detection:

-

If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

Expected Results: A band corresponding to the free probe will be visible in all lanes. In the lane containing the LuxR protein, OOHL, and the probe, a second, slower-migrating band should appear, representing the LuxR-OOHL-DNA complex. This "shifted" band should be absent or significantly reduced in the lane without OOHL.

Bacterial Reporter Gene Assay

Reporter gene assays are used to quantify the ability of OOHL to induce gene expression from a specific promoter. These assays typically utilize a bacterial strain that is engineered to express a reporter gene (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein, or luxCDABE for luciferase) under the control of a LuxR-regulated promoter.

Detailed Methodology:

-

Reporter Strain and Plasmid Construction:

-

Use a bacterial strain that does not produce its own AHLs (e.g., an E. coli or a luxI mutant strain).

-

Introduce two plasmids into the strain:

-

A plasmid constitutively expressing the LuxR-type receptor protein.

-

A reporter plasmid containing the reporter gene downstream of a lux box-containing promoter.

-

-

-

Assay Procedure:

-

Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB broth) with appropriate antibiotics.

-

Dilute the overnight culture into fresh medium in a 96-well microplate.

-

Add OOHL to the wells at a range of concentrations (a no-OOHL control is essential).

-

Incubate the microplate at the optimal growth temperature for the bacterium with shaking.

-

At regular time intervals or at a fixed endpoint, measure the optical density (OD₆₀₀) to assess bacterial growth and the reporter signal.[6]

-

For a β-galactosidase reporter, lyse the cells and add a substrate like ONPG, then measure the absorbance at 420 nm.

-

For a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.[6]

-

For a luciferase reporter, measure the luminescence.

-

-

-

Data Analysis:

-

Normalize the reporter signal to the cell density (e.g., fluorescence/OD₆₀₀).

-

Plot the normalized reporter signal as a function of the OOHL concentration to generate a dose-response curve.

-

From this curve, the EC50 value can be determined.

-

Transcriptomic Analysis (RNA-Seq)

Transcriptomic analysis, particularly RNA sequencing (RNA-Seq), provides a global view of the genes regulated by OOHL. This powerful technique allows for the identification of the entire regulon of a LuxR-OOHL system.

Detailed Methodology:

-

Experimental Design:

-

Grow the wild-type bacterium of interest and a luxI or luxR mutant strain to a specific growth phase (e.g., mid-log or stationary phase).

-

For the wild-type, one sample will be the untreated control. For the mutant, one sample can be left untreated and another can be supplemented with exogenous OOHL.

-

Harvest the bacterial cells from each condition.

-

-

RNA Extraction and Library Preparation:

-

Immediately stabilize the RNA using a reagent like RNAprotect.[5]

-

Extract total RNA using a suitable kit or protocol, ensuring the removal of contaminating DNA with a DNase treatment.

-

Deplete ribosomal RNA (rRNA), which constitutes the majority of bacterial RNA.

-

Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand.

-

Ligate sequencing adapters to the ends of the cDNA fragments.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference genome of the bacterium.

-

Quantify the expression level of each gene.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the presence of a functional OOHL signaling system.

-

Perform pathway and gene ontology analysis to understand the biological functions of the regulated genes.

-

Conclusion

The mechanism of action of N-(3-Oxohexanoyl)-L-homoserine lactone is a well-characterized paradigm for quorum sensing in Gram-negative bacteria. Its function as a diffusible signal that, upon reaching a critical concentration, binds to and activates a LuxR-type transcriptional regulator to modulate gene expression is a recurring theme in bacterial communication. The quantitative nature of this interaction and the specific genes regulated vary among bacterial species, contributing to the diverse physiological roles of this signaling molecule. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of OOHL-mediated quorum sensing and for the development of novel strategies to disrupt this critical bacterial communication pathway.

References

- 1. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]

- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A MATQ-seq-Based Protocol for Single-Cell RNA-seq in Bacteria | Springer Nature Experiments [experiments.springernature.com]

- 9. University of Calgary [coldsite-ucalgary.azurewebsites.net]

- 10. academic.oup.com [academic.oup.com]

N-(3-Oxohexanoyl)-L-homoserine Lactone: A Technical Guide to its Role as a Signaling Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that enables bacteria to coordinate gene expression in response to population density.[1][2][3] This technical guide provides a comprehensive overview of OHHL, from its fundamental role in the canonical LuxI/LuxR quorum-sensing circuit to its influence on critical bacterial behaviors such as bioluminescence, antibiotic production, and biofilm formation.[1][4][5] Detailed experimental protocols for the detection and quantification of OHHL are presented, alongside quantitative data on its interactions. Furthermore, this guide offers visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of this pivotal signaling molecule and its potential as a target for novel therapeutic interventions.

Introduction to N-(3-Oxohexanoyl)-L-homoserine Lactone (OHHL)

N-(3-Oxohexanoyl)-L-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules, which are primarily utilized by Gram-negative bacteria for quorum sensing.[1][6][7] The discovery of OHHL and the elucidation of its function in the marine bacterium Vibrio fischeri laid the foundation for the field of bacterial communication.[1][3] In this system, OHHL acts as an autoinducer, accumulating in the environment as the bacterial population grows.[3] Once a threshold concentration is reached, OHHL binds to its cognate receptor, leading to a coordinated change in gene expression across the population.[3] This coordinated behavior allows bacteria to function as multicellular-like entities, enabling processes that would be ineffective if undertaken by individual cells.

The specificity of the OHHL signal is determined by the length and modification of its acyl side chain, which allows for species-specific communication in mixed microbial communities.[3] Beyond its well-characterized role in bioluminescence in V. fischeri, OHHL and its homologs regulate a diverse array of physiological processes in various bacteria, including the production of virulence factors, antibiotics, and the formation of biofilms.[2][4][8] This central role in controlling pathogenic traits has positioned OHHL and the broader quorum-sensing machinery as attractive targets for the development of novel anti-infective therapies.

The Canonical LuxI/LuxR Quorum Sensing Circuit

The foundational model for OHHL-mediated signaling is the LuxI/LuxR quorum-sensing circuit, first described in Vibrio fischeri.[1][9] This system is comprised of two core components: the autoinducer synthase, LuxI, and the transcriptional regulator, LuxR.[1][9][[“]]

2.1. Synthesis of OHHL by LuxI

The synthesis of OHHL is catalyzed by the LuxI protein.[11][12] LuxI utilizes S-adenosylmethionine (SAM) and an acylated acyl carrier protein (ACP) from the fatty acid biosynthesis pathway as substrates.[11][12] Specifically, for OHHL, hexanoyl-ACP is used.[11][12] The LuxI enzyme facilitates the formation of an amide bond between the acyl chain and the amino group of SAM, followed by an intramolecular cyclization to form the homoserine lactone ring, releasing methylthioadenosine.[11][12] As a small, diffusible molecule, OHHL can freely pass across the bacterial cell membrane.[3]

2.2. Perception of OHHL by LuxR and Gene Regulation

As the bacterial population density increases, the extracellular concentration of OHHL rises.[3] When OHHL reaches a critical threshold, it diffuses back into the bacterial cells and binds to the LuxR protein, which is the cognate intracellular receptor and transcriptional activator.[[“]][13] The binding of OHHL to LuxR induces a conformational change in the protein, promoting its dimerization or multimerization.[14][15] This activated LuxR-OHHL complex is then capable of binding to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[[“]][13]

In the case of V. fischeri, the primary target of the LuxR-OHHL complex is the lux operon (luxICDABEG), which encodes the components necessary for bioluminescence, including the LuxI synthase itself.[3][16] The activation of luxI transcription by the LuxR-OHHL complex creates a positive feedback loop, leading to a rapid increase in OHHL synthesis and a synchronized, population-wide induction of light production.[3][[“]]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of OHHL and its analogs with LuxR-type receptors.

Table 1: Binding Affinity of OHHL and Analogs to CarR in Erwinia carotovora

| Ligand | Dissociation Constant (Kd) | Reference |

| N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) | 1.8 µM | [14][15] |

| N-Hexanoyl-L-homoserine lactone (C6-HSL) | > 10 µM | |

| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | ~ 5 µM |

Data derived from fluorescence quenching, DNA bandshift analysis, and reporter gene assays.

Table 2: Induction of Bioluminescence in Vibrio fischeri by OHHL Analogs

| Compound | Relative Luminescence Units (at specified concentration) | Reference |

| N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) | 15,000 (at 1 µM) | [17] |

| N-Hexanoyl-L-homoserine lactone (C6-HSL) | 50 (at 1 µM) | [17] |

| N-Heptanoyl-L-homoserine lactone | 10 (at 1 µM) | [17] |

| N-Octanoyl-L-homoserine lactone | 5 (at 1 µM) | [17] |

| N-(3-Oxooctanoyl)-L-homoserine lactone | 450 (at 1 µM) | [17] |

Relative luminescence units are an indicator of the ability of the analog to activate the LuxR protein.

Experimental Protocols

4.1. Detection and Quantification of OHHL by Liquid Chromatography-Mass Spectrometry (LC/MS)

This protocol provides a general framework for the sensitive and specific detection and quantification of OHHL from bacterial culture supernatants.[18][19]

Objective: To identify and quantify OHHL in a biological sample.

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (HPLC grade)

-

Acetonitrile (HPLC grade, with 0.1% formic acid)

-

Water (HPLC grade, with 0.1% formic acid)

-

N-(3-Oxohexanoyl)-L-homoserine lactone standard (≥97% purity)

-

Centrifuge and tubes

-

Rotary evaporator or nitrogen evaporator

-

High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant.

-

Acidify the supernatant to pH 2 with hydrochloric acid.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and dry them using a rotary evaporator or under a stream of nitrogen.

-

Resuspend the dried extract in a known volume of acetonitrile or methanol for LC/MS analysis.

-

-

LC/MS Analysis:

-

Inject the resuspended extract onto the C18 column.

-

Perform a gradient elution using a mobile phase of acetonitrile (with 0.1% formic acid) and water (with 0.1% formic acid). A typical gradient might be from 5% to 95% acetonitrile over 20 minutes.

-

The mass spectrometer should be operated in positive ion mode.

-

For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific m/z of OHHL ([M+H]+ = 214.1).

-

-

Quantification:

-

Prepare a standard curve using serial dilutions of the OHHL standard.

-

Analyze the standards using the same LC/MS method.

-

Quantify the amount of OHHL in the sample by comparing its peak area to the standard curve.

-

4.2. Whole-Cell Bioreporter Assay for OHHL Activity

This protocol utilizes a genetically engineered bacterial strain to detect the biological activity of OHHL.[20] The bioreporter strain typically contains a luxR gene and a promoter that is activated by the LuxR-OHHL complex, driving the expression of a reporter gene (e.g., lacZ for colorimetric assay or luxCDABE for bioluminescence).

Objective: To determine the presence and relative concentration of biologically active OHHL.

Materials:

-

Bacterial bioreporter strain (e.g., E. coli JM109 with a plasmid containing luxR and a luxI promoter-reporter fusion)

-

Luria-Bertani (LB) broth and agar plates with appropriate antibiotics

-

Sample to be tested (e.g., culture supernatant)

-

OHHL standard

-

Microplate reader (for colorimetric or luminescence measurement)

Procedure:

-

Prepare Bioreporter Culture:

-

Inoculate a single colony of the bioreporter strain into LB broth with the appropriate antibiotic.

-

Grow the culture overnight at the optimal temperature with shaking.

-

The next day, dilute the overnight culture into fresh LB broth and grow to early to mid-exponential phase.

-

-

Assay Setup:

-

In a 96-well microplate, add the sample to be tested to the wells. If testing culture supernatants, they can often be added directly.

-

Prepare a standard curve by adding known concentrations of the OHHL standard to a series of wells.

-

Add the prepared bioreporter culture to each well.

-

Include negative controls (bioreporter with sterile media) and positive controls (bioreporter with a known concentration of OHHL).

-

-

Incubation and Measurement:

-

Incubate the microplate at the optimal temperature for a defined period (e.g., 4-6 hours).

-

Measure the reporter gene expression using a microplate reader. For a bioluminescent reporter, measure light output. For a β-galactosidase reporter, add a suitable substrate (e.g., ONPG) and measure absorbance.

-

-

Data Analysis:

-

Subtract the background reading from the negative control wells.

-

Plot the reporter signal as a function of the OHHL concentration for the standards to generate a standard curve.

-

Determine the concentration of active OHHL in the samples by interpolating their reporter signal on the standard curve.

-

Role in Pathogenesis and as a Drug Target

OHHL and other AHLs are crucial for the virulence of many pathogenic bacteria.[2] They regulate the expression of a wide range of virulence factors, including toxins, proteases, and swarming motility.[2][9] Furthermore, OHHL is often involved in the regulation of biofilm formation, a key factor in chronic infections and antibiotic resistance.[5][8][21]

The central role of OHHL in controlling bacterial pathogenicity makes the LuxI/LuxR signaling system an attractive target for the development of novel anti-infective agents. Strategies to disrupt this signaling pathway, often referred to as "quorum quenching," include:

-

Inhibition of OHHL Synthesis: Targeting the LuxI synthase to prevent the production of the signaling molecule.

-

Degradation of OHHL: Using enzymes (e.g., lactonases, acylases) to inactivate the OHHL molecule.

-

Antagonism of the LuxR Receptor: Developing molecules that bind to the LuxR receptor but do not activate it, thereby competitively inhibiting the binding of OHHL.

These approaches aim to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance compared to traditional antibiotics.

Conclusion

N-(3-Oxohexanoyl)-L-homoserine lactone is a paradigm for bacterial cell-to-cell communication. Its study has not only illuminated the intricate social lives of bacteria but has also opened new avenues for antimicrobial drug development. A thorough understanding of the synthesis, perception, and regulatory functions of OHHL, facilitated by the methodologies and data presented in this guide, is essential for researchers and drug development professionals seeking to exploit quorum sensing as a therapeutic target. The continued investigation into the nuances of OHHL signaling in diverse bacterial species will undoubtedly unveil further complexities and opportunities for intervention.

References

- 1. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. N-(3-Oxohexanoyl)-L-homoserine lactone | Benchchem [benchchem.com]

- 4. portlandpress.com [portlandpress.com]

- 5. scienceopen.com [scienceopen.com]

- 6. LuxR- and LuxI-Type Quorum-Sensing Circuits Are Prevalent in Members of the Populus deltoides Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]

- 8. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. consensus.app [consensus.app]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) and Gene Expression Regulation: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to OHHL and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors.[1][2] This regulation is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative Proteobacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[3] The canonical model for AHL-based quorum sensing is the LuxI/LuxR system, first characterized in the marine bacterium Vibrio fischeri, where it controls bioluminescence.[1][4]

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3OC6-HSL) is the specific autoinducer synthesized by the LuxI protein in V. fischeri.[1][3] It freely diffuses across the cell membrane and, upon reaching a threshold concentration indicative of a high cell density, binds to its cognate cytoplasmic receptor and transcriptional regulator, LuxR.[5][6] This complex then activates or represses the expression of target genes, leading to synchronized population-wide behaviors such as bioluminescence, virulence factor production, biofilm formation, and secondary metabolite synthesis.[1][2][4] Understanding the mechanisms of OHHL-mediated gene regulation is critical for developing novel strategies to control bacterial pathogenesis and manipulate microbial communities.

The Core Mechanism: The LuxI/LuxR Signaling Pathway

The LuxI/LuxR circuit is the archetypal quorum-sensing system. Its operation is a classic example of a positive feedback loop that results in a rapid, coordinated change in gene expression once a population threshold is met.

-

Synthesis of OHHL : The LuxI protein, an AHL synthase, catalyzes the production of OHHL from S-adenosylmethionine (SAM) and fatty acid precursors.[7] At low cell densities, LuxI is expressed at a basal level, producing a small amount of OHHL.[5]

-

Diffusion and Accumulation : As a small, lipid-soluble molecule, OHHL can passively diffuse across the bacterial cell membrane into the extracellular environment and back into other cells.[1] As the bacterial population grows, the extracellular concentration of OHHL increases.

-

Binding to LuxR : Once the intracellular OHHL concentration reaches a critical threshold (≥100 nM in V. fischeri), it binds to the cytoplasmic LuxR protein.[5] LuxR is a transcriptional regulator that is active only when bound to its cognate autoinducer.[3]

-

Transcriptional Activation : The OHHL-LuxR complex undergoes a conformational change, enabling it to dimerize and bind to a specific 20-bp inverted repeat DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG).[8][9]

-

Positive Feedback and Gene Expression : Binding of the OHHL-LuxR complex to the lux box activates the transcription of the lux operon. This leads to the production of luciferase (encoded by luxA and luxB), the enzyme responsible for bioluminescence. Crucially, it also leads to increased production of LuxI, which synthesizes more OHHL, creating a powerful positive feedback loop that rapidly amplifies the signal and synchronizes the entire population.[6][8]

Quantitative Data on OHHL-Mediated Gene Regulation

The regulatory impact of OHHL extends far beyond bioluminescence. Genome-wide studies have revealed that hundreds of genes are under the control of this quorum-sensing circuit. The quantitative aspects of this regulation are essential for understanding its physiological significance.

| Organism | Study Type | Key Quantitative Finding | Reference |

| Vibrio fischeri | In vivo measurement | Minimum OHHL concentration for LuxR binding and activation is ≥100 nM. | [5] |

| Vibrio harveyi | ChIP-seq & RNA-seq | LuxR and the nucleoid-associated protein H-NS co-regulate and co-occupy 28 promoters, controlling the expression of 63 genes. | [10] |

| Pseudomonas syringae pv. tabaci | RNA-Sequencing | 845 genes were identified as being dependent on 3OC6-HSL (OHHL) for their regulation. Many of these genes are associated with virulence and motility. | [11] |

| Vibrio alginolyticus | ChIP-seq | The master QS regulator AphA, which is reciprocally controlled by LuxR, was found to have 49 enriched binding loci across the genome. | [12] |

| Arabidopsis & Wheat | Phenotypic Analysis | Exogenous OHHL treatment significantly upregulated the expression of salt-responsive genes, including COR15a, RD22, SOS1, SOS2, and SOS3. | [13] |

Key Experimental Protocols

Investigating the role of OHHL in gene expression requires a suite of molecular biology techniques. Below are detailed methodologies for three core experimental approaches.

Gene Expression Analysis via RNA-Sequencing (RNA-Seq)

RNA-Seq is used to obtain a global profile of the transcriptome, revealing which genes are up- or down-regulated in response to OHHL.

References

- 1. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. mdpi.com [mdpi.com]

- 4. Bacterium in a box: sensing of quorum and environment by the LuxI/LuxR gene regulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling Analysis of Signal Sensitivity and Specificity by Vibrio fischeri LuxR Variants | PLOS One [journals.plos.org]

- 10. academic.oup.com [academic.oup.com]

- 11. N-(3-oxo-hexanoyl)-homoserine lactone has a critical contribution to the quorum-sensing-dependent regulation in phytopathogen Pseudomonas syringae pv. tabaci 11528 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation Sequencing Technology Reveals Global Regulatory Roles of Low-Cell-Density Quorum-Sensing Regulator AphA in the Pathogen Vibrio alginolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Chemical structure and properties of N-(3-Oxohexanoyl)-L-homoserine lactone

An In-depth Technical Guide to N-(3-Oxohexanoyl)-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL), also known as 3-oxo-C6-HSL, is a pivotal signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[1] As a member of the N-acyl homoserine lactone (AHL) family, OHHL acts as an autoinducer, enabling bacteria to monitor their population density and coordinate gene expression for collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1][2] Its discovery in the marine bacterium Vibrio fischeri was foundational to the field of quorum sensing.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, relevant signaling pathways, and detailed experimental protocols for the synthesis and quantification of OHHL.

Chemical Structure and Properties

N-(3-Oxohexanoyl)-L-homoserine lactone is composed of a homoserine lactone ring linked via an amide bond to a 6-carbon acyl side chain with a ketone group at the C3 position.[3] This specific structure, particularly the acyl chain length and modification, is critical for its binding specificity to its cognate receptor protein.[1]

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide[3] |

| Synonyms | N-(beta-Ketocaproyl)-L-homoserine lactone, 3-oxo-C6-HSL, OHHL[3][4] |

| CAS Number | 143537-62-6[4][5] |

| Molecular Formula | C₁₀H₁₅NO₄[1][3] |

| InChI Key | YRYOXRMDHALAFL-QMMMGPOBSA-N[1][3] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 213.23 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [5] |

| XLogP3 | 0.9 | [3] |

| Optical Rotation | -5.7° (c=0.75 g/100mL in CHCl₃) | [5] |

| Purity (HPLC) | ≥99% (typical commercial) | [5] |

| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [5] |

Biological Role in Quorum Sensing

OHHL is a key autoinducer in cell-to-cell communication, a process known as quorum sensing.[6] Bacteria that utilize this system produce and release OHHL into their environment. As the bacterial population density increases, the extracellular concentration of OHHL rises.[1] Upon reaching a critical threshold, OHHL diffuses back into the cells and binds to a specific cytoplasmic receptor protein, typically a member of the LuxR family of transcriptional regulators.[4][6] This OHHL-receptor complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[1][7]

This coordinated gene expression regulates a variety of physiological processes:

-

Bioluminescence: In Vibrio fischeri, OHHL binding to the LuxR protein activates the lux operon, leading to light production.[1]

-

Virulence Factor Production: In pathogens like Pseudomonas aeruginosa and Erwinia carotovora, OHHL controls the expression of toxins, proteases, and other factors essential for pathogenicity.[1][4][8]

-

Biofilm Formation: AHL signaling is crucial for the development and maturation of biofilms, structured communities of bacteria.[2]

-

Antibiotic Synthesis: In some bacteria, OHHL regulates the production of secondary metabolites, including antibiotics like carbapenem.[4]

The LuxI/LuxR Signaling Pathway in Vibrio fischeri

The canonical model for OHHL-mediated quorum sensing is the LuxI/LuxR system in V. fischeri. The synthase protein, LuxI, catalyzes the synthesis of OHHL from S-adenosyl-L-methionine (SAM) and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.[9] OHHL freely diffuses across the cell membrane. At high cell density, it accumulates and binds to the LuxR transcriptional activator, inducing a conformational change that promotes protein multimerization and DNA binding.[4] The LuxR-OHHL complex activates the transcription of the luxICDABEG operon, which encodes the machinery for bioluminescence (LuxAB) and the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal.[7]

References

- 1. N-(3-Oxohexanoyl)-L-homoserine lactone | Benchchem [benchchem.com]

- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 3. N-(3-oxohexanoyl)-L-homoserine lactone | C10H15NO4 | CID 688505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-(3-Oxohexanoyl)-L-homoserine lactone - CAS-Number 143537-62-6 - Order from Chemodex [chemodex.com]

- 7. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

N-(3-Oxohexanoyl)-L-homoserine lactone: A Key Regulator in Bacterial Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) is a small, diffusible signaling molecule that plays a pivotal role in quorum sensing (QS), a cell-to-cell communication system employed by a wide range of Gram-negative bacteria. This intricate communication network allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and bioluminescence. The synthesis and perception of OHHL are central to these processes, making it a key target for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of OHHL in different bacterial species, including quantitative data on its production, detailed experimental protocols for its analysis, and visual representations of the signaling pathways it governs.

Data Presentation: Quantitative Analysis of OHHL Production

The concentration of OHHL produced by bacteria can vary significantly depending on the species, strain, and culture conditions. The following table summarizes available quantitative data on OHHL production in the culture supernatants of several key bacterial species. This data provides a comparative baseline for researchers studying QS phenomena.

| Bacterial Species | Strain | Method of Quantification | OHHL Concentration | Reference |

| Vibrio fischeri | ES114 | UHPLC-HRMS/MS | 0.1 nmol/L | [1] |

| Vibrio fischeri | Wild-type | Whole-cell bioreporter | Not explicitly quantified in the abstract, but a method for quantification is described. | [2] |

| Erwinia carotovora | A.T.C.C. 39048 | Dose-response curves | Induction threshold of ~0.5 µg/mL | [3] |

| Pseudomonas aeruginosa | PAO1 | Not specified | Not explicitly quantified, but known to produce various AHLs. | |

| Yersinia enterocolitica | O8 | TLC and AHL biosensor | Detected but not quantified in absolute terms. |

Note: Quantitative data for OHHL in Pseudomonas aeruginosa and Yersinia enterocolitica is less commonly reported as they produce a wider range of N-acyl-homoserine lactones (AHLs), and studies often focus on the most abundant ones, such as 3-oxo-C12-HSL in P. aeruginosa.

Signaling Pathways

OHHL-mediated quorum sensing typically involves a LuxI-family synthase, which produces OHHL, and a LuxR-family transcriptional regulator, which binds to OHHL at a threshold concentration. This complex then modulates the expression of target genes.

Vibrio fischeri: The LuxI/LuxR System

The LuxI/LuxR circuit in Vibrio fischeri is the archetypal model for AHL-based quorum sensing. At low cell density, the basal level of OHHL is low. As the bacterial population increases, OHHL accumulates. Upon reaching a critical concentration, OHHL binds to the LuxR protein, a cytoplasmic receptor and transcriptional activator.[2] The OHHL-LuxR complex then binds to a specific DNA sequence known as the lux box, located in the promoter region of the lux operon (luxICDABEG), activating its transcription. This leads to a positive feedback loop, as the luxI gene is part of this operon, resulting in a rapid increase in both OHHL synthesis and bioluminescence, which is produced by the products of the luxCDABE genes.[2][4] Downstream genes regulated by this system include those involved in bioluminescence and symbiotic colonization.[5]

Pseudomonas aeruginosa: The LasI/LasR and RhlI/RhlR Systems

Pseudomonas aeruginosa possesses a complex and hierarchical quorum-sensing network. While its primary long-chain AHL is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) produced by LasI, it also produces shorter-chain AHLs, and the LasR receptor can be activated by other AHLs, including OHHL, albeit with lower affinity. The LasR, once activated, not only upregulates virulence factor genes but also the rhlR and rhlI genes of the secondary Rhl system. RhlI synthesizes N-butanoyl-L-homoserine lactone (C4-HSL). The activated RhlR then controls the expression of another set of virulence genes. Genes regulated by the Las system include those for elastase (lasB), alkaline protease, and exotoxin A.[6][7]

Erwinia carotovora: The CarR System

In the plant pathogen Erwinia carotovora, OHHL is the primary quorum-sensing signal molecule. It is synthesized by the CarI synthase. OHHL regulates the production of carbapenem antibiotics and exoenzymes that contribute to its virulence.[8][9] The receptor for OHHL is the CarR protein, a homolog of LuxR.[9][10] The OHHL-CarR complex activates the transcription of the car gene cluster, which is responsible for carbapenem biosynthesis.[10] Additionally, other virulence-related genes, such as those encoding plant cell wall-degrading enzymes, are also under the control of this quorum-sensing system.[11]

References

- 1. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bright Mutants of Vibrio fischeri ES114 Reveal Conditions and Regulators That Control Bioluminescence and Expression of the lux Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonenzymatic Turnover of an Erwinia carotovora Quorum-Sensing Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbapenem antibiotic production in Erwinia carotovora is regulated by CarR, a homologue of the LuxR transcriptional activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL), a key quorum-sensing molecule in various Gram-negative bacteria. OOHL, also known as 3-oxo-C6-HSL, plays a crucial role in regulating gene expression in a cell-density-dependent manner, controlling processes such as biofilm formation, virulence factor production, and bioluminescence.[1][2] These protocols are intended to guide researchers in the chemical synthesis of OOHL and its subsequent application in biological assays to study quorum sensing and develop novel antimicrobial strategies.

Chemical Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL)

Two primary methods for the synthesis of OOHL are presented: the Schotten-Baumann reaction and a synthetic route involving Meldrum's acid. Both methods can yield the desired product with high purity.

Data Presentation: Synthesis Yields

| Synthesis Method | Key Reactants | Typical Yield (%) | Purity (%) | Reference |

| Schotten-Baumann Reaction | L-homoserine lactone hydrobromide, 3-oxohexanoyl chloride | Good to Excellent | >95 (after chromatography) | [3][4] |

| Meldrum's Acid Route | Meldrum's acid, Butanoyl chloride, L-homoserine lactone hydrobromide | ~48-79 | >99 (chiral HPLC) | [3] |

Experimental Protocol: Schotten-Baumann Reaction

This method involves the acylation of L-homoserine lactone using 3-oxohexanoyl chloride under basic conditions.[4][5]

Materials:

-

L-homoserine lactone hydrobromide

-

3-Oxohexanoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve L-homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of 3-oxohexanoyl chloride (1.1 eq) in dichloromethane dropwise at 0°C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Separate the organic layer and wash it with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure N-(3-Oxohexanoyl)-L-homoserine lactone.

Experimental Protocol: Meldrum's Acid Route

This multi-step synthesis provides a robust method for producing OOHL with high enantiomeric purity.[3]

Materials:

-

Meldrum's acid

-

Pyridine

-

Butanoyl chloride

-

Methanol

-

(S)-α-amino-γ-butyrolactone hydrobromide

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 5-(butanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione:

-

Dissolve Meldrum's acid (1.0 eq) and pyridine (2.0 eq) in dichloromethane and cool to 0°C.

-

Add butanoyl chloride (1.0 eq) dropwise and stir the reaction at room temperature for 3-4 hours.

-

Wash the reaction mixture with 1M HCl and then with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude acylated Meldrum's acid derivative.[6]

-

-

Methanolysis to form methyl 3-oxohexanoate:

-

Reflux the crude acylated Meldrum's acid derivative in methanol for 4-6 hours.

-

Remove the methanol under reduced pressure to obtain crude methyl 3-oxohexanoate.

-

-

Hydrolysis to 3-oxohexanoic acid:

-

Hydrolyze the crude methyl 3-oxohexanoate using aqueous sodium hydroxide, followed by acidification with HCl to obtain 3-oxohexanoic acid.

-

-

Coupling with L-homoserine lactone:

-

Dissolve 3-oxohexanoic acid (1.0 eq), (S)-α-amino-γ-butyrolactone hydrobromide (1.0 eq), EDC (1.2 eq), and DMAP (0.1 eq) in dichloromethane.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to obtain N-(3-Oxohexanoyl)-L-homoserine lactone.[3]

-

Synthesis Workflow (Meldrum's Acid Route)

Caption: Workflow for the synthesis of OOHL via the Meldrum's acid route.

Application in Quorum Sensing Research

OOHL is a valuable tool for studying bacterial quorum sensing. It can be used to induce quorum sensing-regulated phenotypes in reporter strains or to study the effect of potential quorum sensing inhibitors.

Data Presentation: Biological Activity of OOHL

| Bioassay Organism | Reporter System | Measured Phenotype | Effective Concentration (EC₅₀) | Reference |

| Agrobacterium tumefaciens NTL4(pZLR4) | traG-lacZ fusion | β-galactosidase activity | ~25 nM | [7] |

| Vibrio fischeri MJ1 | lux operon | Bioluminescence | Not explicitly stated, but induces luminescence | [8] |

| Cystic Fibrosis Tracheal Gland Cells | P2Y Receptor Expression | Inhibition of ATP/UTP-induced secretion | 0.4 pM (IC₅₀) | [9] |

Experimental Protocol: Agrobacterium tumefaciens Bioassay

This bioassay utilizes a reporter strain of Agrobacterium tumefaciens (NTL4(pZLR4)) that carries a traG-lacZ fusion. The presence of OOHL induces the expression of β-galactosidase, which can be quantified.[10]

Materials:

-

Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

-

AB minimal medium

-

Gentamicin (for plasmid maintenance)

-

OOHL standard solutions (in a suitable solvent like ethyl acetate or DMSO)

-

Test samples (e.g., extracts from bacterial cultures or potential inhibitors)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol)

-

Sodium carbonate (Na₂CO₃)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Culture Preparation:

-

Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium containing gentamicin at 28°C with shaking.[10]

-

-

Assay Setup:

-

In a 96-well plate, add a subculture of the reporter strain to fresh AB medium.

-

Add serial dilutions of OOHL standards and test samples to the wells. Include a solvent control.

-

-

Incubation:

-

Incubate the plate at 28°C for 4-6 hours with gentle shaking.

-

-

β-Galactosidase Assay (Miller Assay):

-

Measure the optical density of the cultures at 600 nm (OD₆₀₀).

-

Lyse the cells by adding a drop of toluene or chloroform and vortexing.

-

Add ONPG solution to each well and incubate at 28°C until a yellow color develops.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance at 420 nm (A₄₂₀).

-

-

Data Analysis:

-

Calculate Miller Units using the formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × OD₆₀₀)] / (t × v × OD₆₀₀), where t is the reaction time in minutes and v is the volume of culture used in ml.

-

Plot a standard curve of Miller Units versus OOHL concentration to determine the concentration of OOHL in test samples or the inhibitory effect of compounds.

-

Agrobacterium tumefaciens Bioassay Workflow

Caption: Workflow for the Agrobacterium tumefaciens bioassay.

Experimental Protocol: Vibrio fischeri Bioluminescence Bioassay

This assay utilizes a dark mutant of Vibrio fischeri that lacks the OOHL synthase (LuxI) but retains a functional LuxR and the lux operon. The addition of exogenous OOHL restores bioluminescence.

Materials:

-

Vibrio fischeri reporter strain (e.g., a luxI mutant)

-

Suitable marine broth medium (e.g., LBS)

-

OOHL standard solutions

-

Test samples

-

Luminometer

Procedure:

-

Culture Preparation:

-

Grow an overnight culture of the Vibrio fischeri reporter strain in marine broth at an appropriate temperature (e.g., 24-28°C) with shaking.[1]

-

-

Assay Setup:

-

Dilute the overnight culture into fresh medium.

-

In a luminometer-compatible plate or tubes, add the diluted bacterial culture.

-

Add serial dilutions of OOHL standards and test samples. Include a solvent control.

-

-

Incubation:

-

Incubate the plate/tubes at the optimal temperature for the strain, monitoring luminescence over time.

-

-

Measurement:

-

Measure the bioluminescence at regular intervals using a luminometer. The output is typically in Relative Light Units (RLU).

-

-

Data Analysis:

-

Plot the RLU as a function of OOHL concentration to generate a standard curve.

-

Determine the concentration of OOHL in test samples or the inhibitory effect of compounds by comparing their induced luminescence to the standard curve.

-

Quorum Sensing Signaling Pathway in Vibrio fischeri

References

- 1. N-(3-Oxohexanoyl)-L-homoserine lactone | Benchchem [benchchem.com]

- 2. N-(3-oxohexanoyl)-L-homoserine lactone | C10H15NO4 | CID 688505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 9. Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Inhibits Expression of P2Y Receptors in Cystic Fibrosis Tracheal Gland Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ableweb.org [ableweb.org]

Application Notes and Protocols for In Vitro Assays of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays to detect and quantify the activity of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria. The assays described are fundamental tools for studying bacterial communication, screening for quorum quenching compounds, and developing novel antimicrobial strategies.

Introduction to 3O-C6-HSL and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This process relies on the production, release, and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are the primary autoinducers.[2] N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) is a well-characterized AHL that plays a crucial role in regulating virulence, biofilm formation, and other collective behaviors in various pathogenic and non-pathogenic bacteria.[3][4] The ability to assay the activity of 3O-C6-HSL is therefore critical for understanding and manipulating these bacterial processes.

Overview of Assay Types

Several in vitro methods have been developed to measure 3O-C6-HSL activity. These can be broadly categorized as:

-

Reporter Gene Assays: These assays employ genetically engineered bacterial strains, often referred to as biosensors, that produce a quantifiable signal in the presence of AHLs. The signal can be colorimetric, fluorescent, or bioluminescent.

-

Enzymatic Degradation Assays: These methods are designed to screen for and characterize enzymes that inactivate AHLs, a process known as quorum quenching.[5]

-

Chromatographic Bioassays: These techniques, such as thin-layer chromatography (TLC) combined with a bioassay overlay, allow for the separation and subsequent detection of AHLs from complex mixtures.[6]

Data Presentation: Quantitative Analysis of 3O-C6-HSL Activity

The following table summarizes quantitative data from various studies for different assays, providing a comparative overview of their sensitivity and the concentrations of 3O-C6-HSL used.

| Assay Type | Biosensor/Enzyme | Reporter System | 3O-C6-HSL Concentration Range | Key Quantitative Data (e.g., EC50, IC50, Kd) | Reference(s) |

| Reporter Gene Assay | E. coli MT102 (pSB401) | Bioluminescence (lux) | 10 nM - 10 µM | Linear response over several orders of magnitude | [7] |

| Reporter Gene Assay | Chromobacterium violaceum CV026 | Colorimetric (violacein) | 1 µM - 100 µM | Induces violacein production | [2][8] |

| Reporter Gene Assay | Agrobacterium tumefaciens NTL4(pZRA51) | Colorimetric (lacZ) | 1 nM - 1 µM | Ultrasensitive detection | [9] |

| Enzymatic Degradation | AiiA lactonase | HPLC/MS | 50 µM | Complete degradation observed | [10] |

| Biochemical Assay | CarR transcription factor | N/A | 25 µM | Kd of 1.8 µM | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Bioluminescent Reporter Gene Assay using E. coli MT102 (pSB401)

This protocol describes the use of a bioluminescent E. coli strain to quantify 3O-C6-HSL activity. The biosensor contains a plasmid with the luxR gene and the luxI promoter fused to the luxCDABE operon. In the presence of 3O-C6-HSL, LuxR is activated and induces the expression of the luciferase genes, resulting in light production.[7]

Materials:

-

E. coli MT102 (pSB401) biosensor strain

-

Luria-Bertani (LB) broth and agar

-

Appropriate antibiotics for plasmid maintenance (e.g., ampicillin)

-

Synthetic 3O-C6-HSL standard

-

Test samples containing putative 3O-C6-HSL

-

96-well microplate (white, clear bottom for luminescence reading)

-

Microplate reader with luminescence detection capabilities

-

Shaking incubator

Procedure:

-

Prepare an overnight culture: Inoculate a single colony of E. coli MT102 (pSB401) into 5 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).

-

Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.3.[12]

-

Prepare standards and samples: Prepare a serial dilution of the 3O-C6-HSL standard in LB broth. Also, prepare the test samples to be assayed.

-

Assay setup: In a 96-well microplate, add 100 µL of the subcultured biosensor to each well. Then, add 100 µL of the 3O-C6-HSL standards or test samples to the respective wells. Include a negative control with LB broth only.

-

Incubation: Incubate the microplate at 30°C for 4-6 hours with shaking.

-

Measurement: Measure the luminescence (Relative Light Units, RLU) using a microplate reader. Also, measure the OD600 to normalize the luminescence signal to cell density.

-

Data Analysis: Plot the normalized RLU against the concentration of the 3O-C6-HSL standard to generate a standard curve. Use this curve to determine the 3O-C6-HSL concentration in the test samples.

Protocol 2: Colorimetric Reporter Gene Assay using Chromobacterium violaceum CV026

This assay utilizes a mutant strain of C. violaceum, CV026, which is unable to produce its own AHL but will produce the purple pigment violacein in response to exogenous short-chain AHLs like 3O-C6-HSL.[2]

Materials:

-

Chromobacterium violaceum CV026 biosensor strain

-

LB broth and agar

-

Synthetic 3O-C6-HSL standard

-

Test samples

-

Petri dishes or 24-well plates

Procedure:

-

Prepare CV026 overlay: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C. The next day, inoculate 100 mL of molten LB agar (cooled to ~45-50°C) with 1 mL of the overnight culture.

-

Plate pouring: Pour the seeded agar into petri dishes and allow it to solidify.

-

Sample application: Once the agar is solid, spot 5-10 µL of the 3O-C6-HSL standards and test samples onto the surface of the agar. Alternatively, a well can be cut into the agar to apply the sample.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Observation: A positive result is indicated by the appearance of a purple ring of violacein around the spot or well where the sample was applied. The diameter of the purple zone can be used for semi-quantitative analysis. For quantification, the violacein can be extracted with an organic solvent and measured spectrophotometrically.[8]

Protocol 3: Enzymatic Degradation Assay for Quorum Quenching Activity

This protocol is designed to screen for and quantify the activity of enzymes that degrade 3O-C6-HSL. The assay measures the reduction of AHL activity using a reporter strain after incubation with the enzyme source.[10]

Materials:

-

Enzyme source (e.g., purified enzyme, cell lysate)

-

3O-C6-HSL solution (e.g., 50 µM)

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

AHL biosensor strain (e.g., C. violaceum CV026 or a bioluminescent reporter)

-

Method for stopping the enzymatic reaction (e.g., heat inactivation, addition of a denaturant)

Procedure:

-

Enzymatic reaction: In a microcentrifuge tube, combine the enzyme source with the 3O-C6-HSL solution in the reaction buffer. Include a control reaction with heat-inactivated enzyme or buffer alone.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).

-

Reaction termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or another appropriate method.

-

Residual AHL detection: Use one of the reporter gene assays (Protocol 1 or 2) to measure the amount of 3O-C6-HSL remaining in the reaction mixture.

-

Data Analysis: Compare the signal from the reporter strain in the presence of the enzyme-treated 3O-C6-HSL to the control. A reduction in signal indicates enzymatic degradation. The percentage of degradation can be calculated based on the signal reduction.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to 3O-C6-HSL assays.

References

- 1. Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ableweb.org [ableweb.org]

- 4. researchgate.net [researchgate.net]

- 5. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of plate assay for signal molecules, N-acyl homoserine lactones, of quorum sensing system of bacteria [cjm.dmu.edu.cn]

- 9. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives’ detection capabilities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: N-(3-Oxohexanoyl)-L-homoserine lactone (OHL)

Welcome to the technical support center for N-(3-Oxohexanoyl)-L-homoserine lactone (OHL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the insolubility and handling of OHL in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is N-(3-Oxohexanoyl)-L-homoserine lactone (OHL), and why is its solubility important?

A1: N-(3-Oxohexanoyl)-L-homoserine lactone (OHL), also known as 3-oxo-C6-HSL, is a small signaling molecule involved in bacterial quorum sensing.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density.[2] Proper solubilization of OHL is critical for in vitro and in vivo experiments to ensure accurate and reproducible results in studies of biofilm formation, virulence factor expression, and antibiotic production.[1]

Q2: What are the general solubility properties of OHL?

A2: OHL is a white solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and chloroform.[3][4] It has limited solubility in water.[3] The stability of OHL is a key consideration, as it is susceptible to hydrolysis of its lactone ring, a process known as lactonolysis, especially at neutral or basic pH.[5][6]

Q3: How should I store OHL to ensure its stability?

A3: OHL powder should be stored at -20°C for long-term stability, where it can be stable for at least two years.[1] Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C and used within one to six months, respectively.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q4: Can I dissolve OHL directly in aqueous buffers?

A4: Direct dissolution of OHL in aqueous buffers is challenging due to its limited solubility and susceptibility to hydrolysis.[3][6] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium.

Troubleshooting Guide

Issue: Precipitate formation when preparing OHL solutions.

Possible Cause 1: Low solubility in the chosen solvent.

-